molecular formula C16H15ClN2 B7732095 2-(4-chlorophenyl)-2-(1H-indol-3-yl)ethanamine

2-(4-chlorophenyl)-2-(1H-indol-3-yl)ethanamine

Cat. No.: B7732095
M. Wt: 270.75 g/mol
InChI Key: VCXAETGEVHDYMF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-(1H-indol-3-yl)ethanamine is a synthetic indole-ethylamine derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a key structural scaffold in the investigation of novel dopaminergic agents . Scientific studies have identified close structural analogs, such as MLS6357, as unprecedented dopamine D3 receptor (D3R)-selective antagonists with an unusual positive allosteric modulator (PAM)-antagonist profile . This unique mechanism of action, which differs from classical orthosteric antagonists, may confer therapeutic advantages for targeting neuropsychiatric disorders and is a subject of active research . The indole moiety is a privileged structure in drug discovery, known for its diverse biological activities and presence in numerous pharmaceutical compounds . Researchers value this compound and its analogs as essential tools for probing D3R function, studying signaling pathways, and developing potential treatments for substance use disorders . The product is supplied with comprehensive analytical data to ensure identity and purity. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-2-(1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2/c17-12-7-5-11(6-8-12)14(9-18)15-10-19-16-4-2-1-3-13(15)16/h1-8,10,14,19H,9,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXAETGEVHDYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CN)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Indole-Ethanamine Analogues

The synthesis of indole-ethanamine analogues, characterized by a disubstituted carbon atom adjacent to the ethylamine (B1201723) group, requires a strategic approach to assemble the core structure and introduce the desired substituents.

Approaches to Constructing the 2,2-Disubstituted Ethanamine Core

A primary and effective strategy for constructing the 2,2-disubstituted ethanamine core involves the synthesis of a diarylacetonitrile intermediate, which is subsequently reduced to the target amine. This method is advantageous as it allows for the sequential or convergent introduction of the two different aryl groups.

The key intermediate, a 2,2-diarylacetonitrile, can be prepared through methods such as the Friedel-Crafts alkylation. For instance, an arylacetonitrile can be reacted with an appropriate aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. acs.org This reaction establishes the crucial carbon-carbon bond, forming the diarylacetonitrile backbone.

Once the 2,2-diarylacetonitrile is obtained, the final step in forming the ethanamine core is the reduction of the nitrile group (-C≡N) to a primary amine group (-CH₂NH₂). This transformation is a well-established process in organic synthesis. Common methods include the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. chemguide.co.uklibretexts.org Catalytic hydrogenation can be performed using various metal catalysts, such as Raney nickel, palladium, or platinum, under a hydrogen atmosphere. chemguide.co.uktandfonline.com

Incorporation of the 4-Chlorophenyl Moiety

The introduction of the 4-chlorophenyl group can be achieved at different stages of the synthesis. A common approach is to use a commercially available starting material that already contains this moiety. For example, 4-chlorophenylacetonitrile can serve as a building block, which is then reacted with the indole (B1671886) nucleus to form the diarylacetonitrile intermediate. orgsyn.org

Alternatively, the 4-chlorophenyl group can be introduced via a Friedel-Crafts reaction. For example, reacting benzene (B151609) with α-cyanobenzyl p-toluenesulfonate in the presence of aluminum chloride yields diphenylacetonitrile, and this methodology can be extended to substituted benzenes. acs.org

Introduction of the 1H-Indol-3-yl Moiety

The indole ring is electron-rich, particularly at the C3 position, making it susceptible to electrophilic substitution. chemtube3d.com This inherent reactivity is exploited to introduce the 1H-indol-3-yl moiety. A Friedel-Crafts alkylation reaction is a suitable method, where indole reacts with an electrophilic partner at the C3 position. rsc.orgmdpi.comnih.gov In the context of synthesizing the target compound, indole can be reacted with a suitable precursor containing the 4-chlorophenyl and acetonitrile (B52724) functionalities. For instance, reacting indole with an activated species derived from 4-chlorophenylacetonitrile would directly lead to the desired 2-(4-chlorophenyl)-2-(1H-indol-3-yl)acetonitrile intermediate.

Specific Reaction Pathways for 2-(4-chlorophenyl)-2-(1H-indol-3-yl)ethanamine Synthesis

Based on the general strategies, specific and plausible synthetic routes for this compound can be proposed. A highly feasible pathway centers on the reduction of a nitrile precursor.

Proposed Synthetic Routes and Feasibilities

A robust and logical synthetic route to this compound involves two main steps:

Synthesis of the Nitrile Intermediate: The formation of 2-(4-chlorophenyl)-2-(1H-indol-3-yl)acetonitrile. This can be achieved through a Lewis acid-catalyzed Friedel-Crafts alkylation of indole with 2-(4-chlorophenyl)-2-oxoacetonitrile or a related activated electrophile. The high nucleophilicity of the indole C3 position favors the desired substitution.

Reduction of the Nitrile: The subsequent reduction of the diarylacetonitrile intermediate to the target primary amine. This is a standard transformation with high feasibility.

An alternative, though potentially more complex, route could be adapted from Schiff base chemistry. This might involve the synthesis of (4-chlorophenyl)(1H-indol-3-yl)methanone, followed by a multi-step conversion to the ethanamine, for example, through a Strecker synthesis or a related methodology. However, the nitrile reduction pathway is generally more direct and efficient for this class of compounds.

The feasibility of the nitrile reduction route is high due to the well-documented success of both Friedel-Crafts reactions on indoles and the reduction of nitriles. chemguide.co.ukrsc.org

Optimization of Reaction Conditions

For the synthesis of the nitrile intermediate via Friedel-Crafts alkylation, key parameters to optimize include:

Lewis Acid: The choice and stoichiometry of the Lewis acid (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) can significantly impact the reaction rate and selectivity.

Solvent: The solvent must be inert to the reaction conditions; common choices include dichloromethane, carbon disulfide, or nitrobenzene.

Temperature: Friedel-Crafts reactions are often conducted at low temperatures to control reactivity and minimize side reactions.

For the nitrile reduction step , optimization is crucial to ensure high conversion to the primary amine and minimize the formation of secondary or tertiary amine byproducts. wikipedia.org

Using Lithium Aluminum Hydride (LiAlH₄):

Solvent: Anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF) are required. chemguide.co.uk

Temperature: The reaction is typically initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature or refluxed to ensure completion.

Workup: A careful aqueous workup is necessary to quench the reaction and isolate the amine product. libretexts.orgchemistrysteps.com

Using Catalytic Hydrogenation:

Catalyst: Raney nickel is a common and effective catalyst for nitrile reduction. tandfonline.com Other options include platinum or palladium on carbon. chemguide.co.uk Doped Raney nickel catalysts have also been developed to improve performance. google.com

Hydrogen Pressure: The reaction is typically run under a positive pressure of hydrogen gas, which can range from atmospheric pressure to higher pressures depending on the substrate and catalyst. bme.hu

Solvent: Alcohols such as ethanol (B145695) are often used as solvents. semanticscholar.org

Additives: The addition of a base (e.g., ammonia, sodium hydroxide) can suppress the formation of secondary and tertiary amine byproducts. wikipedia.orgbme.hu

The following interactive tables summarize various conditions for the crucial nitrile reduction step.

Table 1: Stoichiometric Reduction of Nitriles You can filter this table by Reagent or typical Solvent.

Reagent Typical Solvent Key Features
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, THF Powerful reducing agent; requires anhydrous conditions and careful workup. chemguide.co.ukjove.com
Sodium Borohydride (NaBH₄) with CoCl₂ Methanol Milder conditions compared to LiAlH₄; CoCl₂ acts as a catalyst.

Table 2: Catalytic Hydrogenation of Nitriles You can sort this table by Catalyst or typical Pressure.

Catalyst Typical Solvent Typical Pressure Additives
Raney Nickel Ethanol 50 bar Ammonia, NaOH, KOH to improve primary amine selectivity. tandfonline.combme.hu
Palladium on Carbon (Pd/C) Ethanol, Acetic Acid 1-50 bar Often used for various reductions. chemguide.co.uk

By carefully selecting and optimizing these reaction parameters, a viable and efficient synthetic route to this compound can be established.

Derivativatization Strategies for Structural Modification

The structural framework of this compound presents multiple sites amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships. Derivatization strategies typically focus on three key regions: the indole nucleus, the phenyl ring, and the ethanamine side chain.

The indole ring system is a versatile scaffold that can be functionalized at several positions. The most common modification involves the nitrogen atom (N-1), but substitution at other carbon positions on the heterocyclic and benzene portions of the indole is also feasible.

N-Substitution: The indole nitrogen is readily substituted via alkylation or arylation reactions. Deprotonation with a suitable base, such as sodium hydride (NaH), followed by reaction with an electrophile (e.g., an alkyl or benzyl (B1604629) halide) yields N-substituted derivatives. For instance, in the synthesis of related indole ethylamine derivatives, sodium hydride has been used to facilitate the addition of a 4-methoxybenzyl group to the indole nitrogen. libretexts.org This approach allows for the introduction of a wide array of substituents to modulate properties like lipophilicity and receptor interaction.

C-H Functionalization: Direct functionalization of the C-H bonds of the indole ring is a powerful strategy for introducing substituents at positions such as C-2, C-4, C-5, C-6, or C-7. nih.gov These reactions often employ transition metal catalysis to achieve regioselectivity. For example, palladium-catalyzed cross-coupling reactions can be used to introduce new aryl or alkyl groups. Based on studies of similar complex indole systems, substituents can be introduced at various positions on the indole group to modulate biological activity. chemistrysteps.com

Modification Site Reaction Type Example Reagents Resulting Moiety
N-1N-AlkylationSodium Hydride, Alkyl/Benzyl Halide libretexts.orgN-Alkyl/N-Benzyl Indole
N-1N-ArylationBuchwald-Hartwig Coupling ReagentsN-Aryl Indole
C-2, C-4, C-5, etc.C-H FunctionalizationPalladium Catalysts, Boronic AcidsC-Aryl/C-Alkyl Indole

The 4-chlorophenyl group offers opportunities for modification, primarily through substitution of the chlorine atom or by electrophilic substitution on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be replaced by various nucleophiles. However, SNAr reactions on unactivated aryl chlorides typically require harsh conditions or transition-metal catalysis. chemistrysteps.comwikipedia.org The absence of strong electron-withdrawing groups ortho or para to the chlorine makes the ring less susceptible to direct nucleophilic attack. libretexts.orglibretexts.org Therefore, palladium-catalyzed methods like the Buchwald-Hartwig amination or Ullmann condensation are often employed to couple amines or alcohols, respectively, replacing the chlorine and forming new C-N or C-O bonds. mdpi.comorganic-chemistry.org

Electrophilic Aromatic Substitution (EAS): The chlorine atom is a deactivating but ortho- and para-directing substituent for electrophilic aromatic substitution. libretexts.org This allows for the introduction of functional groups such as nitro (-NO₂) or additional halogens at the positions ortho to the chlorine (C-3 and C-5). Reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) could yield the corresponding 3-nitro- or 3,5-dihalo-substituted derivatives, although the deactivated nature of the ring may necessitate forcing conditions. libretexts.orgyoutube.com

Modification Type Reaction Key Features Potential Products
Substitution of ChlorineNucleophilic Aromatic Substitution (SNAr)Often requires metal catalysis (e.g., Pd, Cu) due to lack of ring activation. chemistrysteps.comorganic-chemistry.orgDiaryl ethers, diaryl amines.
Substitution on RingElectrophilic Aromatic Substitution (EAS)Chlorine is deactivating but directs new substituents to ortho/para positions. libretexts.org3-Nitro, 3,5-dichloro derivatives.

The primary amino group of the ethanamine side chain is a highly reactive and versatile handle for a wide range of chemical transformations.

N-Acylation and N-Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form a diverse library of amides. Similarly, reaction with sulfonyl chlorides yields the corresponding sulfonamides.

N-Alkylation and Reductive Amination: The primary amine can be converted to secondary or tertiary amines through N-alkylation with alkyl halides. Alternatively, reductive amination with aldehydes or ketones provides a controlled method for introducing a variety of alkyl substituents.

Urea (B33335) and Thiourea (B124793) Formation: Reaction of the amine with isocyanates or isothiocyanates affords urea or thiourea derivatives, respectively. These functional groups can serve as hydrogen bond donors and acceptors and are often used in medicinal chemistry to enhance binding interactions.

Reaction Type Reagents Functional Group Formed
N-AcylationAcyl Chlorides, AnhydridesAmide
N-SulfonylationSulfonyl ChloridesSulfonamide
N-AlkylationAlkyl HalidesSecondary/Tertiary Amine
Reductive AminationAldehydes/Ketones, Reducing Agent (e.g., NaBH₃CN)Secondary/Tertiary Amine
Urea FormationIsocyanatesUrea
Thiourea FormationIsothiocyanatesThiourea

The functional groups introduced onto the ethanamine side chain can serve as precursors for the construction of various heterocyclic rings. This strategy is widely used to access novel chemical space and explore different pharmacophoric features.

The formation of N-arylthioureas via the reaction of the primary amine with aryl isothiocyanates provides a key intermediate for further cyclization reactions. These thioureas can be converted into a range of five-membered heterocycles. For example, oxidative cyclization can lead to the formation of aminothiadiazoles, while reaction with carbodiimides can yield thiadiazoles. Desulfurization of thioureas in the presence of specific reagents can also be a route to oxadiazoles (B1248032) or triazoles. mdpi.com The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives from a 4-chlorophenyl precursor highlights a relevant synthetic pathway for incorporating such moieties. nih.gov Furthermore, multi-component reactions involving indole-based precursors can be employed to construct more complex heterocyclic systems, such as pyridines. mdpi.com

Precursor Functional Group Heterocycle Formed General Method
Thiourea1,3,4-ThiadiazoleOxidative cyclization
Thiourea1,2,4-TriazoleReaction with hydrazines or related reagents
Thiourea/Amide1,3,4-OxadiazoleCyclization/dehydration or desulfurization-cyclization
Amide1,2,4-OxadiazoleReaction with hydroxylamine (B1172632) followed by cyclization

Structure Activity Relationship Sar Studies

Impact of the 4-Chlorophenyl Substitution on Biological Interactions

The presence and position of the chlorine atom on the phenyl ring are critical determinants of the molecule's interaction with its biological targets. Halogen substitutions on the aromatic ring of psychoactive compounds are known to significantly modulate their potency and selectivity. acs.org In the case of 2-(4-chlorophenyl)-2-(1H-indol-3-yl)ethanamine, the 4-chloro substituent is believed to enhance its binding affinity at various receptors, a phenomenon also observed in other classes of compounds. For instance, in certain synthetic cathinone derivatives, halogen substitutions at the para-position of the phenyl ring have been shown to positively influence binding affinity to monoamine transporters. biomolther.org

The electron-withdrawing nature of the chlorine atom at the para-position can influence the electrostatic potential of the entire phenyl ring, potentially leading to more favorable interactions, such as halogen bonding, with specific amino acid residues within the binding pocket of a receptor. Studies on other psychoactive compounds have shown that para-substitution with halogens like chlorine or bromine can enhance affinity for certain serotonin receptors. biomolther.org This suggests that the 4-chlorophenyl group in this specific ethanamine derivative likely plays a crucial role in optimizing its fit and interaction strength with its molecular targets.

Role of the Indole (B1671886) Heterocycle in Modulating Pharmacological Effects

The indole nucleus is a well-established pharmacophore found in a vast array of biologically active molecules, including the neurotransmitter serotonin. nih.gov Its unique electronic properties and ability to participate in various non-covalent interactions make it a key feature for receptor recognition and activation.

Influence of Substitutions on the Indole Ring System

The specific pharmacological profile of an indole-containing compound can be finely tuned by substitutions on the indole ring. Generally, substitutions at different positions of the indole nucleus can have varied and sometimes detrimental effects on binding affinity and agonist activity. nih.govresearchgate.net For example, in a series of indol-3-yl-tetramethylcyclopropyl ketones, substitutions on the indole ring were generally found to decrease agonist activity at cannabinoid receptors, although in some cases, selectivity was improved. nih.govresearchgate.net

Fluorine substitution, in particular, is known to influence the biological activity of indole derivatives, affecting properties like metabolic stability and binding affinity. researchgate.net The effect of substitution is highly dependent on the position. For instance, in some synthetic cannabinoids, 5-substitutions (with bromine, fluorine, or methyl groups) were detrimental to binding, while substitutions at the 6- and 7-positions maintained high affinity. researchgate.net This highlights the sensitivity of receptor interactions to the substitution pattern on the indole core.

Contributions of the N-H Indole Proton

The proton on the nitrogen atom of the indole ring (the N-H proton) is often a critical interaction point with biological targets. This proton can act as a hydrogen bond donor, forming a crucial link with specific amino acid residues (such as serine, threonine, or aspartate) in the receptor's binding site. researchgate.net The importance of this N-H group is often demonstrated in SAR studies where its replacement with a methyl group (N-methylation) leads to a significant or complete loss of activity. In several series of indole derivatives targeting benzodiazepine receptors, the 1-methyl (or N-methyl) analogs were found to be inactive, strongly suggesting that the indole N-H is engaged in a hydrogen bond with the receptor. nih.gov This indicates that the N-H proton of the indole in this compound is likely essential for its biological activity, serving as a key anchoring point within its target's binding pocket.

Conformational Effects of the Ethanamine Scaffold on Receptor Binding

The ethanamine scaffold acts as a flexible linker between the chlorophenyl and indole moieties. The conformational freedom of this linker allows the molecule to adopt a specific three-dimensional shape (conformation) required for optimal binding to a receptor. The 2-phenethylamine framework is a common motif in many biologically active compounds, and its conformation is known to be crucial for activity. nih.govresearchgate.net

Studies on conformationally constrained phenethylamine analogs have provided valuable insights into the "bioactive conformation," or the specific shape a molecule adopts when it binds to its receptor. nih.gov For instance, cyclization strategies that restrict the rotation of the ethylamine (B1201723) linker have been used to understand the optimal orientation of the amine group relative to the aromatic ring for serotonin 5-HT2 receptor binding. nih.gov These studies often show that restricting the molecule to a specific conformation can lead to higher affinity and selectivity, but only if that conformation is the one favored by the receptor. For this compound, the flexibility of the ethanamine chain is what allows the two bulky aromatic systems to orient themselves correctly within the complex architecture of a receptor binding site.

Comparative SAR Analysis with Related Indole-Ethanamine Derivatives

The structure-activity relationships of this compound can be further understood by comparing it to related indole-ethanamine derivatives. The general tryptamine (B22526) scaffold (unsubstituted indol-3-yl-ethanamine) is the backbone for many psychoactive compounds, and SAR studies on this class are extensive.

In general, for tryptamine derivatives, bulky substitutions on the alpha-carbon of the ethylamine chain tend to decrease receptor affinity. However, the presence of a second aromatic ring, as in the title compound, creates a distinct pharmacological class. A study on 2,2-di(indol-3-yl)ethanamine derivatives found that modifications to the amine group and substitutions on the indole rings significantly impacted their biological activity against Leishmania infantum. nih.gov

When comparing phenethylamines and tryptamines for their affinity towards the 5-HT2A receptor, phenethylamines generally show higher affinity. biomolther.org The placement of substituents on the phenyl ring in phenethylamines is critical; alkyl or halogen groups at the para position often have a positive effect on binding affinity. biomolther.org This aligns with the structure of this compound, where the para-chloro substitution likely enhances its activity profile compared to an unsubstituted phenyl analog.

Below is a comparative table illustrating the impact of structural modifications on receptor binding affinity for a hypothetical series of related derivatives, based on general SAR principles.

CompoundR1 (Indole Position)R2 (Phenyl Position)Relative Affinity
AHHBaseline
BH4-Cl+++
CH4-F++
DH4-CH3+
E5-OCH34-Cl+/-
F1-CH34-Cl---

This table is a hypothetical representation based on established SAR principles in related compound series. +++ indicates a significant increase in affinity, while --- indicates a significant decrease.

Pharmacological Spectrum and Molecular Mechanisms

Antimicrobial Activity of Indole (B1671886) and Tryptamine (B22526) Derivatives

Indole derivatives have been recognized for their potent antimicrobial and biofilm-inhibiting activities against a range of pathogenic microorganisms. nih.govbenthamscience.com

The antibacterial potential of indole derivatives has been observed against both Gram-positive and Gram-negative bacteria. nih.govnih.gov One of the key mechanisms contributing to bacterial resistance is the action of efflux pumps, which actively extrude antibiotics from the bacterial cell. mdpi.com Certain indole derivatives have been identified as efflux pump inhibitors (EPIs), which can restore the efficacy of antibiotics against resistant strains. nih.govasm.orgresearchgate.net For instance, some indole derivatives have been shown to inhibit the NorA efflux pump in Staphylococcus aureus, leading to increased accumulation of antibiotics like ciprofloxacin (B1669076) within the bacteria. nih.gov This inhibition can occur at the transcriptional level, reducing the expression of efflux pump genes. nih.gov

Another significant target for antibacterial agents is the bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for DNA replication. While specific studies on 2-(4-chlorophenyl)-2-(1H-indol-3-yl)ethanamine are not available, the broader class of indole derivatives has been explored for such activities.

Indole Derivative ClassBacterial StrainObserved ActivityPotential Mechanism
Bis-indole agentsMultidrug-resistant Gram-positive and Gram-negative species (e.g., A. baumannii, P. aeruginosa)Antimicrobial activity. nih.govNot specified
Indole-3-acetamido-polyaminesVarious bacterial speciesAntimicrobial and antibiotic adjuvant activity. nih.govNot specified
Tryptamine-based peptoidsStaphylococcus aureus, E. coliAntibacterial activity. nih.govNot specified
Sulfonamide derivatives of tryptamineVarious bacterial speciesPotential antibacterial activities. derpharmachemica.comNot specified

In addition to their antibacterial properties, indole and tryptamine derivatives have demonstrated notable antifungal activity. derpharmachemica.combenthamscience.comtsijournals.com They have been found to be effective against various fungal pathogens, including species of Candida and Aspergillus. nih.govnih.gov For example, certain indole-linked triazole derivatives have shown excellent antifungal activities against Candida albicans and C. krusei. nih.gov The introduction of different substituent groups on the indole ring can significantly influence the antifungal activity, suggesting that these compounds may act through specific targets within the fungal cells. nih.gov

Indole Derivative ClassFungal StrainObserved Activity
General Indole DerivativesCandida albicans. nih.govBiofilm-inhibiting activities. nih.gov
Sulfonamide derivatives of tryptamineVarious fungal speciesPotential antifungal activities. derpharmachemica.com
Indole-linked triazolesCandida albicans, C. kruseiExcellent antifungal activities. nih.gov
Various synthesized indole derivativesCandida albicansAntifungal activity. tsijournals.com

Antiviral Activity and Associated Mechanisms

The antiviral potential of indole derivatives has been a subject of significant research, with studies demonstrating activity against a wide range of viruses. nih.gov

Indole-based compounds have been identified as potent inhibitors of various stages of the viral life cycle. nih.gov Notably, they have shown promise as anti-HIV agents by targeting key viral enzymes such as reverse transcriptase, integrase, and protease. benthamdirect.com Some indole derivatives have demonstrated moderate antiviral activity against HIV-1 and other RNA viruses like Bovine Viral Diarrhea Virus (BVDV) and Yellow Fever Virus (YFV). nih.gov The structural framework of indole allows for modifications that can lead to potent inhibitors of viral replication. nih.gov For instance, indolylarylsulfones have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov

The mechanisms by which indole derivatives exert their antiviral effects are diverse. Some compounds act as entry and fusion inhibitors, preventing the virus from entering the host cell. nih.gov Others, like the NNRTIs, bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function and thus preventing the conversion of viral RNA to DNA. nih.govyoutube.com More recent studies on novel 3-oxindole derivatives have shown that they can inhibit Tat-mediated viral transcription of the HIV-1 LTR promoter, representing a different mechanism of action from reverse transcriptase or integrase inhibition. mdpi.com

Indole DerivativeVirusObserved ActivityMechanism
Unsymmetrical methylene (B1212753) derivatives of indolesHIV-1, BVDV, YFV, CVB-2. nih.govModerate antiviral activity. nih.govNot specified
IndolylarylsulfonesHIV-1 (WT)Potent inhibitors of replication. nih.govReverse Transcriptase Inhibition. nih.gov
DelavirdineHIVInhibition of HIV enzymes. benthamdirect.comReverse Transcriptase Inhibition. benthamdirect.com
3-Oxindole-2-carboxylatesHIV-1Potent inhibitory effect. mdpi.comInhibition of Tat-mediated viral transcription. mdpi.com

Modulation of Neurodegenerative Disease Pathways

Indole derivatives are considered promising candidates for the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. hilarispublisher.comhilarispublisher.com Their therapeutic potential stems from their ability to target multiple pathways involved in the pathogenesis of these complex disorders. hilarispublisher.comhilarispublisher.com

The neuroprotective effects of indole-based compounds are often linked to their antioxidant and anti-inflammatory properties. hilarispublisher.com They can scavenge free radicals and enhance the body's own antioxidant defenses, thereby reducing oxidative stress, a key factor in neuronal damage. hilarispublisher.comhilarispublisher.com Furthermore, indole derivatives can modulate neuroinflammation by reducing the production of pro-inflammatory cytokines. hilarispublisher.comhilarispublisher.com

Protein misfolding and aggregation are hallmarks of many neurodegenerative diseases. hilarispublisher.com Certain indole derivatives have been shown to inhibit the aggregation of proteins like amyloid-beta (Aβ) and alpha-synuclein, which are implicated in Alzheimer's and Parkinson's disease, respectively. hilarispublisher.comhilarispublisher.com By interfering with the fibrillation process, these compounds can reduce neurotoxicity. hilarispublisher.com Additionally, metabolites of tryptophan, an indole-containing amino acid, have demonstrated neuroprotective effects by supporting mitochondrial health and reducing excitotoxicity. hilarispublisher.com

No Publicly Available Data on the Pharmacological Profile of this compound

Following a comprehensive review of available scientific literature, no specific research data was found for the chemical compound This compound concerning its pharmacological spectrum and molecular mechanisms. Specifically, there is no public information regarding its effects on protein aggregation, its receptor binding profiles, or its capacity for enzyme modulation as outlined in the requested article structure.

Extensive searches for the compound's biological activity, including its potential interactions with proteins such as Tau and alpha-synuclein, G-protein coupled receptors (GPCRs), the histamine (B1213489) H4 receptor, protein kinases, or histidine decarboxylase, did not yield any relevant results. The scientific community has not published any studies that would provide the necessary data to accurately and informatively address the topics of:

Inhibition of Protein Aggregation: There is no evidence to suggest that this compound has been investigated for its ability to inhibit the aggregation of proteins like Tau or alpha-synuclein.

Implications for Disease Progression: Without data on its primary pharmacological actions, any discussion on its implications for disease progression would be purely speculative.

Receptor Binding Profiles: No studies detailing the binding affinity of this compound for GPCRs, the histamine H4 receptor, or other receptors have been found.

Enzyme Modulation: There is no information available on the modulatory effects of this compound on enzymes such as protein kinases or histidine decarboxylase.

While the provided outline requests a detailed and scientifically accurate article, the absence of foundational research on this compound makes it impossible to generate content that meets these criteria without resorting to speculation. Therefore, the requested article cannot be produced at this time.

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for determining the molecular structure of a new chemical entity. By probing how the molecule interacts with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. It provides information on the number and type of chemically distinct nuclei (¹H, ¹³C), their connectivity, and their spatial relationships.

¹H-NMR: A proton NMR spectrum for 2-(4-chlorophenyl)-2-(1H-indol-3-yl)ethanamine would be expected to show several distinct signals corresponding to the different chemical environments of the hydrogen atoms.

Aromatic Region (approx. 7.0-8.0 ppm): Multiple signals would appear in this region. The four protons of the para-substituted chlorophenyl ring would likely appear as two distinct doublets. The five protons on the indole (B1671886) ring would also produce a complex set of signals characteristic of this heterocyclic system.

Indole N-H Proton (approx. 8.0-8.5 ppm): The proton on the indole nitrogen typically appears as a broad singlet at a downfield chemical shift.

Aliphatic Chain Protons: The three protons on the ethanamine backbone (-CH-CH₂-) would give rise to a complex splitting pattern. The single methine proton (CH) would be split by the two adjacent methylene (B1212753) protons, and the two methylene protons (CH₂) would be split by the single methine proton. This would likely result in a complex multiplet system.

Amine Protons (-NH₂): The two protons of the primary amine would typically appear as a broad singlet. The chemical shift of this peak can be variable and is often concentration and solvent-dependent. The signal can be confirmed by its disappearance upon shaking the sample with deuterium (B1214612) oxide (D₂O).

¹³C-NMR: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. Based on the molecule's structure, 16 distinct signals would be expected, as there are no elements of symmetry that would make any carbons chemically equivalent.

Aromatic/Heteroaromatic Carbons (approx. 110-140 ppm): The majority of the signals would be in this region, corresponding to the eight carbons of the indole ring system and the six carbons of the chlorophenyl ring. The carbon atom bonded to the chlorine would be identifiable, as would the quaternary carbons of the ring junctions.

Aliphatic Carbons (approx. 40-60 ppm): Two signals corresponding to the two carbons of the ethanamine side chain would be expected in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Characteristics for this compound

NucleusStructural MoietyExpected Chemical Shift Region (ppm)Expected Multiplicity / Notes
¹HIndole Ring Protons~7.0 - 7.8Multiple signals (doublets, triplets)
¹HChlorophenyl Ring Protons~7.2 - 7.5Two doublets (AA'BB' system)
¹HIndole N-H~8.0 - 8.5Broad singlet
¹HMethine (-CH-)~4.0 - 5.0Multiplet (triplet or dd)
¹HMethylene (-CH₂-)~3.0 - 4.0Multiplet
¹HAmine (-NH₂)VariableBroad singlet, D₂O exchangeable
¹³CIndole & Chlorophenyl Rings~110 - 14014 distinct signals expected
¹³CMethine (-CH-) & Methylene (-CH₂-)~40 - 602 distinct signals expected

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups.

The IR spectrum of this compound would be expected to display characteristic absorption bands for its key functional groups.

N-H Stretching: As a primary amine, two distinct N-H stretching bands would be expected in the 3300-3500 cm⁻¹ region. openstax.orgorgchemboulder.com A separate, sharper N-H stretch for the indole ring would also be anticipated around 3400 cm⁻¹. libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethanamine chain would be found just below 3000 cm⁻¹. pressbooks.pub

C=C Stretching: Aromatic C=C double bond stretching vibrations from both the indole and chlorophenyl rings would produce several bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary -NH₂ group would result in a band around 1580-1650 cm⁻¹. orgchemboulder.com

C-N Stretching: The aliphatic C-N bond would show an absorption in the 1020-1250 cm⁻¹ range. orgchemboulder.com

C-Cl Stretching: A moderate to strong absorption corresponding to the C-Cl bond stretch is expected in the fingerprint region, typically around 700-800 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchPrimary Amine (-NH₂)3300 - 3500 (two bands)
N-H StretchIndole (-NH-)~3400 (sharp)
C-H StretchAromatic3000 - 3100
C-H StretchAliphatic2850 - 3000
N-H BendPrimary Amine (-NH₂)1580 - 1650
C=C StretchAromatic Rings1450 - 1600
C-N StretchAliphatic Amine1020 - 1250
C-Cl StretchAryl Chloride700 - 800

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 0.001 atomic mass units), allowing for the determination of a unique molecular formula.

For this compound, the molecular formula is C₁₆H₁₅ClN₂. HRMS analysis would be used to verify this composition. The analysis would show a molecular ion peak ([M]⁺) or, more commonly with soft ionization techniques like electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺). The measured m/z value would be compared to the calculated exact mass. A key feature would be the isotopic pattern of the molecular ion peak, which would show two signals separated by approximately 2 m/z units with a relative intensity ratio of about 3:1, characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).

Furthermore, fragmentation patterns observed in the mass spectrum can provide structural information. For this amine, a characteristic fragmentation would be alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable immonium ion. openstax.orgdocbrown.info

X-ray Crystallography for Solid-State Structure Determination

Should this compound be successfully crystallized, single-crystal X-ray crystallography could provide the ultimate proof of its structure. rigaku.com This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal. wikipedia.org

The analysis would yield a definitive molecular structure, confirming the connectivity of all atoms. Crucially, it provides precise measurements of all bond lengths, bond angles, and torsion angles. This data reveals the molecule's preferred conformation in the crystal lattice. Additionally, X-ray crystallography elucidates the packing of molecules in the crystal and reveals intermolecular interactions, such as hydrogen bonds involving the primary amine and indole N-H groups, which are critical in dictating the material's solid-state properties. excillum.com

Table 3: Crystal Structure Data Obtainable from X-ray Crystallography

ParameterInformation Provided
Crystal SystemClassification of the crystal's symmetry (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal.
Atomic CoordinatesThe precise (x, y, z) position of every atom in the unit cell.
Bond Lengths & AnglesDefinitive geometric parameters of the molecule.
Intermolecular InteractionsDetails of hydrogen bonding, π-stacking, and other non-covalent forces.

Chromatographic Purity Assessment and Isolation Techniques

Chromatography is essential for both the isolation of a target compound from a reaction mixture and the assessment of its purity. For an amine-containing compound like this compound, specific chromatographic strategies are often required.

Isolation: Preparative column chromatography is the standard method for purification. Due to the basic nature of the amine group, using standard silica (B1680970) gel (which is acidic) can lead to poor separation, significant peak tailing, and potential sample degradation. biotage.com To mitigate these issues, several approaches can be used:

Modified Mobile Phase: Adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent (e.g., a hexane/ethyl acetate (B1210297) mixture) can neutralize the acidic sites on the silica gel, leading to improved peak shape and recovery. biotage.com

Alternative Stationary Phases: Using a different stationary phase, such as basic alumina (B75360) or amine-functionalized silica, can provide a more inert surface for the separation of basic compounds. biotage.com

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final compound. A reversed-phase method, using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with a modifier like formic acid or ammonium (B1175870) acetate to ensure good peak shape), would be suitable. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A pure sample would ideally show a single, sharp, symmetrical peak.

Computational Chemistry and in Silico Approaches

Molecular Modeling for Ligand-Target Interactions

Molecular modeling is a cornerstone of computational drug design, enabling the visualization and analysis of how a ligand, such as 2-(4-chlorophenyl)-2-(1H-indol-3-yl)ethanamine, might interact with a biological target at the atomic level. This is most commonly achieved through molecular docking simulations.

In a hypothetical scenario, molecular docking could be employed to predict the binding affinity and orientation of this compound within the active site of a selected protein target. The process would involve preparing a 3D structure of the ligand and the receptor, followed by a systematic search for the most favorable binding poses. The results would be scored based on the predicted binding energy, indicating the stability of the ligand-protein complex.

Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues of the target protein. For instance, the indole (B1671886) nitrogen of the ligand could act as a hydrogen bond donor, while the chlorophenyl group might engage in hydrophobic interactions.

Hypothetical Molecular Docking Results for this compound with a Kinase Target

Binding ModePredicted Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
1-8.5LYS76, GLU91Hydrogen Bond, Electrostatic
2-8.2LEU128, VAL64Hydrophobic
3-7.9PHE182π-π Stacking

This data is for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can then be used to predict the activity of new, unsynthesized compounds.

To perform a QSAR study on analogues of this compound, a dataset of structurally similar molecules with experimentally determined biological activities would be required. Various molecular descriptors, which are numerical representations of chemical information, would be calculated for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological indices.

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity. The predictive power of the QSAR model would be rigorously validated before it could be used to guide the design of new derivatives with potentially improved activity.

Example of Molecular Descriptors for a Hypothetical QSAR Study

CompoundMolecular WeightLogPHydrogen Bond DonorsHydrogen Bond AcceptorsPredicted Activity
This compound 284.774.121High
Analogue 1250.343.521Moderate
Analogue 2319.214.522High

This data is for illustrative purposes only.

Prediction of Pharmacological Profiles

In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, which are crucial for its development as a drug. Various computational models, often based on large datasets of known drugs, can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

For this compound, these predictive models could provide early indications of its drug-like properties. For example, Lipinski's Rule of Five is a commonly used filter to assess the potential for oral bioavailability.

Predicted ADMET Properties for this compound

PropertyPredicted ValueAssessment
Oral BioavailabilityGoodFavorable
Blood-Brain Barrier PenetrationLikelyPotential for CNS activity
CYP2D6 InhibitionPossiblePotential for drug-drug interactions
hERG InhibitionLow RiskFavorable cardiac safety profile

This data is for illustrative purposes only.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This can be done through ligand-based methods, which search for molecules similar to a known active compound, or structure-based methods, which dock compounds into the target's binding site.

If this compound were identified as a "hit" compound, virtual screening could be used to find other molecules with similar or better-predicted activity.

Lead optimization is the process of taking a promising lead compound and modifying its chemical structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile. Computational chemistry plays a vital role in this process. For this compound, molecular modeling could be used to suggest modifications that would enhance its binding to the target. For example, adding a functional group that can form an additional hydrogen bond could increase its potency. QSAR models could also guide the selection of substituents to improve activity and ADMET properties.

Future Research Directions and Broader Academic Implications

Development of Novel Therapeutic Agents

The indole (B1671886) framework is a core component of numerous approved drugs and clinical candidates used to treat a wide array of diseases, including cancer, infections, and neurological disorders. pcbiochemres.commdpi.com The presence of this moiety in 2-(4-chlorophenyl)-2-(1H-indol-3-yl)ethanamine suggests a broad potential for therapeutic applications. Future research could strategically target the development of novel agents for various conditions by leveraging the known activities of related indole-containing molecules.

Key therapeutic areas for investigation include oncology, by targeting proteins like Bcl-2 or DNA itself mdpi.comnih.gov; neurodegenerative diseases such as Alzheimer's, by inhibiting key enzymes like cholinesterases nih.govresearchgate.net; and infectious diseases, given the known antimicrobial and antiparasitic activities of similar compounds. mdpi.comnih.gov Furthermore, recent studies on indole ethylamine (B1201723) derivatives have shown promise in regulating lipid metabolism by targeting PPARα, suggesting a potential role in treating nonalcoholic fatty liver disease (NAFLD). nih.govnih.gov

Potential Therapeutic AreaExample Biological Target(s)Rationale Based on Structural Motifs
Oncology Bcl-2 protein family, DNA binding, TopoisomerasesIndole scaffolds are known to be effective in designing anticancer agents that induce apoptosis or interfere with DNA replication. mdpi.comnih.gov
Neurodegenerative Disorders Acetylcholinesterase (AChE), BuChE, Amyloid-β aggregationThe indole core is central to multi-target-directed ligands designed to combat the complex pathology of Alzheimer's disease. nih.govresearchgate.net
Inflammatory Conditions Pro-inflammatory cytokines (TNF-α, IL-6), NF-κB pathway2-Phenyl indole derivatives have demonstrated the ability to suppress key inflammatory signaling pathways.
Infectious Diseases Parasitic enzymes, Bacterial cell wall synthesisThe indole nucleus is a common feature in compounds with demonstrated antimalarial, antitubercular, and antibacterial properties. researchgate.net
Metabolic Diseases Peroxisome proliferator-activated receptor alpha (PPARα)Novel indole ethylamine derivatives have been designed as regulators of lipid metabolism for potential NAFLD therapy. nih.govnih.gov

Exploration of Undiscovered Biological Activities

Beyond known targets, the vast chemical space of biological systems likely holds undiscovered activities for this compound. Modern drug discovery methodologies can be employed to uncover these novel interactions. High-throughput screening (HTS) and high-content screening (HCS) of compound libraries are powerful tools for identifying new bioactive molecules. nih.gov Applying these techniques to a library of analogues derived from the title compound could reveal unexpected biological effects and therapeutic opportunities. Furthermore, the use of artificial intelligence (AI) in analyzing structure-activity relationships can accelerate the discovery of new applications for 2-phenylindole (B188600) compounds. nih.gov

Integration of Multidisciplinary Research Approaches

To fully realize the potential of this and related compounds, a collaborative, multidisciplinary research strategy is essential. nih.gov Such an approach combines computational and experimental methods to accelerate the drug discovery pipeline, from initial design to preclinical testing. sciencedaily.com The integration of various scientific fields ensures a comprehensive evaluation of a compound's potential.

For instance, computational chemistry can predict how the molecule might bind to various protein targets, guiding chemists in synthesizing the most promising derivatives. nih.govresearchgate.net Pharmacologists can then test these compounds in cellular and animal models to validate the predictions and determine their biological effects. researchgate.net This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug development. sciencedaily.com

DisciplineKey Role in Research and DevelopmentExpected Outcome
Medicinal Chemistry Design, synthesis, and optimization of novel analogues; Structure-Activity Relationship (SAR) studies. researchgate.netCreation of compounds with improved potency, selectivity, and drug-like properties.
Computational Biology In silico screening, molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction. nih.govsciencedaily.comRational prioritization of synthetic targets and prediction of potential liabilities.
Pharmacology In vitro and in vivo assays to determine biological activity, efficacy, and mechanism of action. researchgate.netValidation of therapeutic targets and characterization of the compound's physiological effects.
Structural Biology X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of the compound bound to its target.Detailed insight into the molecular interactions driving biological activity, enabling further rational design.
Biochemistry Target identification, enzyme inhibition assays, and pathway analysis. researchgate.netElucidation of the specific molecular pathways modulated by the compound.

Strategic Design of Next-Generation Indole-Ethanamine Analogues

Future research will focus on the strategic design of next-generation analogues to enhance therapeutic efficacy and fine-tune pharmacological properties. Based on the this compound scaffold, specific chemical modifications can be systematically explored. Advanced synthetic strategies, such as diversity-oriented synthesis (DOS) and complexity-to-diversity (Ctd), can be used to rapidly generate libraries of structurally diverse compounds for screening. nih.gov

Modifications could target any of the three main components of the molecule: the indole ring, the chlorophenyl group, or the ethanamine side chain. The goal of these changes would be to improve target affinity, enhance metabolic stability, increase bioavailability, or reduce off-target effects.

Molecular RegionPotential Modification StrategyDesired Improvement
Indole Ring Substitution at the N1-position or on the fused benzene (B151609) ring (e.g., adding fluoro or bromo groups). researchgate.netmdpi.comModulate lipophilicity, alter electronic properties, introduce new hydrogen bonding interactions.
Chlorophenyl Group Varying the position of the chlorine atom (ortho, meta, para) or replacing it with other halogens (F, Br, I). nih.govOptimize binding affinity and selectivity for the target protein pocket.
Ethanamine Chain N-alkylation or N-acylation of the terminal amine; introducing chirality at the carbon connecting the two rings.Improve metabolic stability, alter solubility, and explore stereospecific interactions with the target.
Overall Scaffold Bioisosteric replacement of the phenyl ring with other aromatic or heteroaromatic systems.Explore new chemical space and potentially discover novel biological activities.

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2-(4-chlorophenyl)-2-(1H-indol-3-yl)ethanamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.